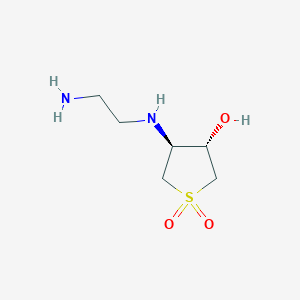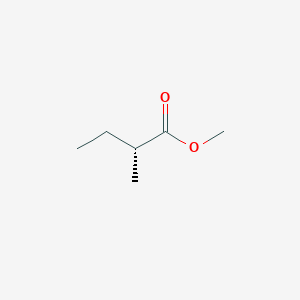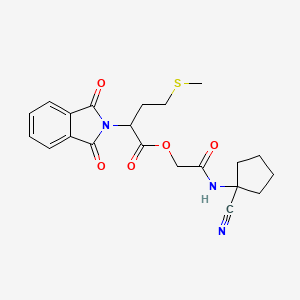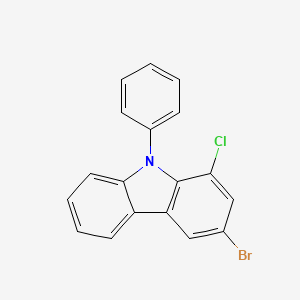
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a complex organic compound that features a tetrahydrothiophene ring with amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Hydroxyl Groups: Functionalization of the ring can be done through nucleophilic substitution or addition reactions, using reagents such as amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a thiol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger structures.
Biology
In biological research, this compound might be studied for its potential as a biochemical probe or as a precursor to biologically active molecules. Its structural features could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of amino and hydroxyl groups suggests possible interactions with enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: Lacks the 2-aminoethyl group.
(3S,4S)-3-((2-Hydroxyethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
The unique combination of functional groups in (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide allows for specific interactions and reactivity that might not be observed in similar compounds. This could make it particularly valuable in certain applications, such as targeted drug design or specialized material synthesis.
Eigenschaften
Molekularformel |
C6H14N2O3S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(3S,4S)-4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
TVJAKFQXZATUHV-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCN |
Kanonische SMILES |
C1C(C(CS1(=O)=O)O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)



![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)

![N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
